tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate
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Overview
Description
tert-Butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyiminomethyl group, and a methoxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-hydroxy-5-methoxypyridine, is subjected to a formylation reaction to introduce the hydroxyiminomethyl group at the 4-position. This can be achieved using reagents such as formic acid and an oxidizing agent like hydrogen peroxide.
Carbamate Formation: The formylated pyridine derivative is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine. This step introduces the carbamate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction: Using larger quantities of reagents and solvents while maintaining reaction conditions.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyiminomethyl group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The same group can be reduced to form amines.
Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The carbamate group can serve as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Biological Probes: Used in the design of probes for studying biological processes.
Industry
Agricultural Chemicals: Potential use in the synthesis of pesticides or herbicides.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, while the methoxypyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate: shares similarities with other carbamates such as:
Uniqueness
- Unique Structure : The presence of both hydroxyiminomethyl and methoxypyridinyl groups in the same molecule.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields.
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-6-9-5-14-8-11(19-4)10(9)7-16-18/h5,7-8,18H,6H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGMVZRWLBZLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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